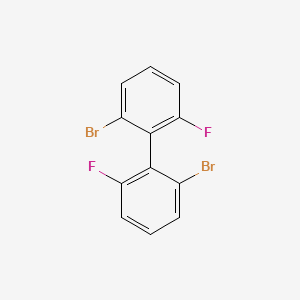

2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl

Description

Ullmann Coupling Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. In the context of synthesizing 2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl, a plausible approach would involve the homocoupling of a precursor like 1-bromo-2-fluoro-3-iodobenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would favor the desired coupling at the 1 and 1' positions.

The general mechanism involves the formation of an organocopper intermediate, followed by oxidative addition of a second aryl halide molecule and subsequent reductive elimination to form the new carbon-carbon bond of the biphenyl (B1667301).

Typical Reaction Conditions for Ullmann Coupling:

| Parameter | Condition |

| Catalyst | Copper powder or copper(I) salts |

| Solvent | High-boiling point solvents like DMF, nitrobenzene, or pyridine |

| Temperature | Typically elevated, often exceeding 150 °C |

| Reactants | Aryl halides (in this case, a suitably substituted halofluorobenzene) |

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. To synthesize this compound, this could involve the coupling of 2-bromo-3-fluorophenylboronic acid with a halo-substituted benzene (B151609) derivative like 1-bromo-2-fluoro-3-iodobenzene.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.

Typical Reaction Conditions for Suzuki-Miyaura Coupling:

| Parameter | Condition |

| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ |

| Ligand | Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃) |

| Base | Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ |

| Solvent | A variety of solvents including toluene, THF, DME, and aqueous mixtures |

| Reactants | An arylboronic acid and an aryl halide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6Br2F2 |

|---|---|

Molecular Weight |

347.98 g/mol |

IUPAC Name |

1-bromo-2-(2-bromo-6-fluorophenyl)-3-fluorobenzene |

InChI |

InChI=1S/C12H6Br2F2/c13-7-3-1-5-9(15)11(7)12-8(14)4-2-6-10(12)16/h1-6H |

InChI Key |

SFUJNLPZSQRQCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)F)F |

Origin of Product |

United States |

Methodologies for Purity Assessment and Structural Confirmation of Synthesized 2,2 Dibromo 6,6 Difluoro 1,1 Biphenyl

Purification Methods

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the purified compound while impurities remain in the mother liquor. The choice of solvent is critical and is determined empirically.

Column Chromatography: This is a highly effective method for separating and purifying components of a mixture. A solution of the crude product is passed through a column packed with a stationary phase, such as silica gel or alumina. An eluent (solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent.

Structural Confirmation Techniques

A suite of analytical methods is used to unequivocally determine the structure of the synthesized compound.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For 2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide crucial information.

¹H NMR: Would show signals for the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide information about the substitution pattern on the benzene (B151609) rings.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environments. The presence of bromine and fluorine atoms would influence the chemical shifts of the attached and adjacent carbon atoms.

¹⁹F NMR: Is particularly informative for fluorinated compounds, providing signals for the fluorine atoms. The chemical shifts and coupling with other nuclei (both protons and other fluorine atoms, if present) can confirm the position of the fluorine substituents.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two bromine atoms (with their distinctive isotopic abundances of ⁷⁹Br and ⁸¹Br). Fragmentation patterns observed in the mass spectrum can also provide structural information.

Reactivity and Mechanistic Investigations of 2,2 Dibromo 6,6 Difluoro 1,1 Biphenyl

Organometallic Transformations Involving 2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl

The bromine substituents at the 2 and 2' positions of this compound are the primary sites for organometallic transformations, particularly through palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The fluorine substituents at the 6 and 6' positions, while generally unreactive under these conditions, exert a significant electronic influence on the molecule, potentially affecting the rates and outcomes of the coupling reactions.

The carbon-bromine bonds in this compound are susceptible to cleavage and subsequent functionalization through a variety of well-established palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, providing access to a diverse array of novel biphenyl (B1667301) derivatives.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. libretexts.org For this compound, this reaction would involve coupling with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial, especially for sterically hindered substrates. acs.org The reaction can be controlled to achieve either mono- or diarylation, leading to a variety of substituted biphenyls. nih.gov

The general mechanism proceeds through the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid or ester (activated by the base), and finally reductive elimination to form the new C-C bond. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Conditions |

|---|---|

| Palladium Source | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3 |

| Ligand | PPh3, S-Phos, XPhos |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

| Base | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-120 °C |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of alkynyl moieties onto the this compound core. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where the copper acetylide is formed and then transmetalates to the palladium center. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |

| Copper Co-catalyst | CuI |

| Alkyne | Terminal alkyne |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

The Heck reaction forms a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene. researchgate.net In the case of this compound, this reaction would lead to the formation of styrenyl-type derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.com The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and a palladium hydride species, which is then converted back to the active catalyst by the base. nih.gov

Table 3: Representative Conditions for Heck Coupling

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(OAc)2, Pd(PPh3)4 |

| Ligand | PPh3, P(o-tolyl)3 |

| Alkene | Styrene, Acrylates |

| Base | Triethylamine, K2CO3 |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 100-140 °C |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This reaction would enable the synthesis of various amino-substituted derivatives of this compound. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for achieving high yields, particularly with sterically demanding substrates. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Conditions |

|---|---|

| Palladium Source | Pd(OAc)2, Pd2(dba)3 |

| Ligand | BINAP, XPhos, RuPhos |

| Amine | Primary or secondary amines |

| Base | NaOtBu, K3PO4, LiHMDS |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin compound) catalyzed by palladium. wikipedia.orguwindsor.ca This reaction provides another route for C-C bond formation and would allow for the introduction of various aryl, vinyl, or alkyl groups onto the this compound framework. A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback. wikipedia.orgthermofishersci.in The mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 5: Representative Conditions for Stille Coupling

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |

| Ligand | PPh3, AsPh3 |

| Organostannane | Aryl-SnBu3, Vinyl-SnBu3 |

| Solvent | Toluene, THF, DMF |

| Temperature | 80-120 °C |

Palladium-Catalyzed Cross-Coupling Reactions of Bromine Substituents

Negishi and Kumada Coupling for Alkyl/Aryl-Aryl Bond Formation

The formation of carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. uh.edu For a substrate like this compound, Negishi and Kumada couplings offer pathways to introduce alkyl or aryl substituents at the bromine-bearing positions.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. uh.edu This method is known for its functional group tolerance, which stems from the relatively low reactivity of organozinc reagents. uh.edu While specific studies on the Negishi coupling of this compound are not extensively detailed in the provided results, the general principles of Negishi coupling are applicable. The reaction would involve the formation of an organozinc reagent from an alkyl or aryl halide, which would then be coupled with the dibromobiphenyl substrate in the presence of a suitable palladium or nickel catalyst. A general catalyst system for the palladium-catalyzed Negishi coupling of secondary alkylzinc halides with aryl bromides has been developed using a biarylphosphine ligand, CPhos, which has shown high yields and excellent ratios of secondary to primary coupling products. nih.govmit.edu

A simplified catalytic cycle for Negishi coupling is depicted below:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst oxidatively adds to the C-Br bond of the this compound.

Transmetalation: The organozinc reagent transfers its organic group to the palladium or nickel center, displacing the bromide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst.

Challenges in the Negishi coupling of this specific substrate would likely arise from the steric hindrance around the bromine atoms, which could slow down the oxidative addition and transmetalation steps. The choice of ligand on the metal catalyst is crucial to overcome these steric barriers and facilitate efficient coupling. For instance, bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step. nih.govorganic-chemistry.org

Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is also typically catalyzed by nickel or palladium. organic-chemistry.org It was the first transition-metal-catalyzed cross-coupling reaction to be discovered. organic-chemistry.org The higher reactivity of Grignard reagents compared to organozinc compounds can be both an advantage and a disadvantage. While it can lead to faster reaction rates, it also reduces the functional group tolerance of the reaction. uh.eduorganic-chemistry.org

The mechanism of the Kumada coupling is similar to that of the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. uh.edu The choice of catalyst and reaction conditions is critical to control the reactivity and prevent side reactions, such as homocoupling of the Grignard reagent. For sterically hindered substrates, nickel catalysts, often with diphosphine ligands, have proven effective. organic-chemistry.org

The synthesis of tetra-ortho-substituted biaryls, a class of molecules to which derivatives of this compound belong, is a significant challenge in organic synthesis. lookchem.comcapes.gov.br The development of efficient coupling protocols is therefore of high interest.

Table 1: Comparison of Negishi and Kumada Coupling

| Feature | Negishi Coupling | Kumada Coupling |

| Organometallic Reagent | Organozinc | Organomagnesium (Grignard) |

| Reactivity of Reagent | Moderate | High |

| Functional Group Tolerance | High | Lower |

| Catalyst | Palladium or Nickel | Nickel or Palladium |

| Key Advantage | Good for complex molecules with sensitive functional groups. uh.edu | Utilizes readily available and highly reactive Grignard reagents. organic-chemistry.org |

Nickel-Catalyzed Reactions of this compound

Nickel catalysts are often a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.org In the context of this compound, nickel catalysis could be particularly advantageous for activating the C-Br bonds, which might be less reactive in some palladium-catalyzed systems due to steric hindrance.

Research has shown that nickel catalysts can be highly effective in Kumada couplings of aryl halides. organic-chemistry.org For a substrate like this compound, a nickel-catalyzed Kumada coupling with an alkyl or aryl Grignard reagent could proceed efficiently. The choice of ligand is paramount, with diphosphine ligands often being employed to enhance the stability and activity of the nickel catalyst. organic-chemistry.org

Furthermore, nickel catalysts have been investigated for Negishi cross-coupling reactions, sometimes offering different reactivity and selectivity compared to palladium. researchgate.net The mechanism of nickel-catalyzed Negishi coupling is thought to potentially involve an electron transfer process following oxidative addition. uh.edu

Copper-Catalyzed Reactions and Ullmann-Type Coupling

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic method for the formation of aryl-aryl bonds. While traditionally requiring harsh reaction conditions (high temperatures), modern advancements have led to the development of milder, ligand-assisted copper-catalyzed coupling reactions.

For this compound, a copper-catalyzed Ullmann-type reaction could be envisioned for intramolecular cyclization to form a dibenzofuran (B1670420) core, although this would involve C-O bond formation rather than C-C bond formation and is outside the direct scope of this section. However, intermolecular Ullmann-type homocoupling could potentially lead to the formation of higher-order biphenyl oligomers.

More relevant to the scope of this section is the use of copper as a co-catalyst in palladium-catalyzed cross-coupling reactions. For instance, the addition of a copper(I) salt has been found to be highly effective in promoting the Suzuki-Miyaura coupling for the synthesis of sterically hindered tetra-ortho-substituted biaryls. lookchem.comresearchgate.net This suggests that a similar strategy could be beneficial for cross-coupling reactions of this compound, potentially by facilitating the transmetalation step.

A study on the Cu(I)-catalyzed cross-coupling of primary amines with 2,2'-dibromo-1,1'-biphenyl has been reported for the synthesis of polysubstituted carbazoles. nih.gov While this involves a different substrate and C-N bond formation, it highlights the utility of copper catalysis in reactions of dibromobiphenyls.

Directed Ortho Metalation (DOM) and Lithiation Reactions on this compound

Directed Ortho Metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing group guides the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles.

In the case of this compound, the fluorine atoms could potentially act as weak directing groups for lithiation at the adjacent positions (C3 and C3'). However, the presence of the bromine atoms introduces a competing reaction pathway: lithium-halogen exchange.

Lithiation reactions on aryl halides often result in lithium-halogen exchange rather than deprotonation. This would involve the reaction of an organolithium reagent (e.g., n-butyllithium) with one of the C-Br bonds to generate a monolithiated biphenyl species and butyl bromide. This monolithiated intermediate could then be functionalized by quenching with an electrophile. A second lithium-halogen exchange could lead to a dilithiated species.

The competition between DoM (deprotonation) and lithium-halogen exchange would depend on the reaction conditions (temperature, solvent, and the specific organolithium reagent used) and the relative acidities of the aromatic protons versus the propensity for halogen exchange. Given the electron-withdrawing nature of both fluorine and bromine, the aromatic protons will be more acidic than in unsubstituted biphenyl, but lithium-halogen exchange is generally a very fast process for aryl bromides.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Substituents in this compound

The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing bromine atoms and the adjacent phenyl ring. The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, fluoride).

The steric hindrance around the fluorine atoms in this tetra-ortho-substituted biphenyl will likely play a significant role in the reactivity, potentially requiring more forcing reaction conditions compared to less hindered aryl fluorides.

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols, Water)

The reaction of this compound with oxygen nucleophiles would lead to the displacement of one or both fluorine atoms to form ether or phenol (B47542) derivatives.

With Alcohols/Alkoxides: Reaction with an alcohol in the presence of a strong base (to form the more nucleophilic alkoxide) would be expected to yield the corresponding mono- or di-alkoxy-substituted biphenyl. The choice of solvent and temperature would be critical to achieve good conversion.

With Phenols/Phenoxides: Similarly, reaction with a phenol in the presence of a base would result in the formation of a diaryl ether.

With Water/Hydroxide (B78521): Hydrolysis of the C-F bonds with water or hydroxide would lead to the formation of the corresponding hydroxy-substituted biphenyl. This reaction may require high temperatures and pressures (hydrothermal conditions) to proceed effectively.

Table 2: Expected Products from SNAr with Oxygen Nucleophiles

| Nucleophile | Reagent(s) | Expected Product(s) |

| Alcohol | ROH / Base | Mono- and/or di-alkoxy-substituted biphenyl |

| Phenol | ArOH / Base | Mono- and/or di-aryloxy-substituted biphenyl |

| Water | H₂O / Base or High T | Mono- and/or di-hydroxy-substituted biphenyl |

Reactivity with Nitrogen Nucleophiles (e.g., Amines, Amides, Azides)

The SNAr reaction of this compound with nitrogen nucleophiles would provide access to various nitrogen-containing biphenyl derivatives.

With Amines: Primary and secondary amines are common nucleophiles in SNAr reactions. The reaction with an amine would yield the corresponding mono- or di-amino-substituted biphenyl. The reaction is typically carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HF formed.

With Amides: While amides are generally weaker nucleophiles than amines, their corresponding anions (formed by deprotonation with a strong base) can participate in SNAr reactions.

With Azides: The azide (B81097) ion (N₃⁻) is an effective nucleophile in SNAr reactions and would lead to the formation of an aryl azide. This product could then be further transformed, for example, through reduction to an amine or via cycloaddition reactions.

The steric hindrance in this compound would likely influence the rate of reaction with nitrogen nucleophiles, and the regioselectivity of a monosubstitution would be an interesting aspect to investigate.

Reactivity with Sulfur and Carbon Nucleophiles (e.g., Thiols, Carbanions)

The reactivity of this compound is dictated by the presence of four halogen substituents on the biphenyl core. The fluorine and bromine atoms are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic rings, making them susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this specific compound, both fluorine and bromine can act as leaving groups. Generally, in nucleophilic aromatic substitutions on polyhalogenated compounds, fluoride (B91410) is a better leaving group than bromide due to the higher electronegativity of the C-F bond which stabilizes the transition state (Meisenheimer complex).

Reactivity with Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols (R-SH) and their corresponding thiolates (R-S⁻), are excellent nucleophiles for SNAr reactions due to their high polarizability and nucleophilicity. libretexts.orglibretexts.org It is anticipated that this compound would react with thiols or thiolates, likely under basic conditions to deprotonate the thiol. The substitution would preferentially occur at the fluorine-bearing carbons (C6 and C6'). nih.gov

Despite the high potential for such reactions, specific studies detailing the reaction of this compound with sulfur nucleophiles have not been reported in the surveyed scientific literature. The expected reaction would proceed as follows:

Step 1: Attack of the thiolate at the C-F bond.

Step 2: Formation of a resonance-stabilized Meisenheimer complex.

Step 3: Expulsion of the fluoride ion to restore aromaticity and form the thioether product.

Reactivity with Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents or stabilized by adjacent electron-withdrawing groups (e.g., malonates), are another class of potent nucleophiles. Their reaction with this compound would also be expected to proceed via an SNAr mechanism, again favoring the displacement of fluoride over bromide. However, detailed research findings documenting reactions between this compound and specific carbon nucleophiles are not available in the current literature.

Tandem and Cascade Reaction Sequences Involving SNAr and Cross-Coupling

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer efficient pathways to complex molecules. A hypothetical tandem sequence for this compound could involve an initial SNAr reaction followed by a metal-catalyzed cross-coupling reaction.

For instance, a nucleophile could first displace one or both fluorine atoms via SNAr. The remaining C-Br bonds could then serve as handles for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce further complexity. This would allow for a modular approach to highly substituted biphenyl derivatives.

While this strategy is synthetically plausible, there are currently no specific examples in the scientific literature of tandem or cascade reactions initiated on the this compound substrate.

Functional Group Interconversions and Derivatization Strategies for this compound

Reductive Dehalogenation Methodologies

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved using various methods, including catalytic hydrogenation, metal-hydride reagents, or microbial degradation.

For polyhalogenated biphenyls, the selectivity of dehalogenation is a key consideration. Studies on related brominated biphenyls, such as 2,2'-dibromobiphenyl (B83442), have shown that ortho-halogens are generally more resistant to removal than meta- or para-halogens. nih.gov In microbial dehalogenation studies, 2,2'-dibromobiphenyl was found to be a persistent intermediate, indicating its relative stability towards reduction. nih.gov

For this compound, it is expected that the carbon-bromine bonds would be more susceptible to reduction than the stronger carbon-fluorine bonds. Therefore, selective reductive debromination could potentially yield 2,2'-difluoro-1,1'-biphenyl. However, specific experimental protocols and results for the reductive dehalogenation of this particular compound are not documented in the available literature.

Introduction of Other Halogens (e.g., Iodination)

The introduction of iodine onto the this compound scaffold could create a valuable intermediate for further cross-coupling reactions, as C-I bonds are more reactive than C-Br bonds in many catalytic cycles. This could potentially be achieved through two main routes:

Direct Electrophilic Iodination: This would involve an electrophilic aromatic substitution reaction. However, as discussed in the next section, the biphenyl system is highly deactivated by the four existing halogens, making a further electrophilic substitution reaction challenging.

Halogen Exchange (Halex) Reaction: This could involve a lithium-halogen exchange at the C-Br positions followed by quenching with an iodine source (e.g., I₂). This is often a more feasible route for introducing iodine onto highly functionalized or electron-poor aromatic rings.

While a related compound, 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, has been synthesized and utilized as a versatile precursor, its preparation did not involve the direct iodination of a pre-existing biphenyl but rather a copper-catalyzed ring-opening of a cyclic diaryliodonium salt. researchgate.net There are no specific reports on the successful iodination of this compound.

Nitration, Sulfonation, and Other Electrophilic Aromatic Substitutions (if relevant)

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring, typically replacing a hydrogen atom. The existing bromine and fluorine substituents on this compound are all electron-withdrawing and deactivating towards SEAr. Furthermore, the four available positions for substitution (3, 3', 4, 4', 5, and 5') are subject to the directing effects of the halogens.

Given the high degree of deactivation and potential steric hindrance from the ortho-substituents, electrophilic aromatic substitution reactions such as nitration or sulfonation on this compound are considered highly unlikely to proceed under standard conditions. The reactivity of the substrate is heavily skewed towards nucleophilic, rather than electrophilic, attack. Consequently, this area of its chemistry is not documented and is likely not relevant from a synthetic standpoint.

Radical and Cycloaddition Reactions Involving this compound (if applicable)

The participation of aromatic compounds in radical reactions often involves the formation of aryl radicals, which can be generated from aryl halides. It is conceivable that the C-Br bonds in this compound could undergo homolytic cleavage under photolytic or radical-initiator conditions to generate the corresponding aryl radical for subsequent reactions.

Cycloaddition reactions, such as the Diels-Alder reaction, typically require an electron-rich or electron-poor diene/dienophile system. The aromatic rings of this biphenyl are electron-poor but also possess high aromatic stability, making their participation as a diene in a standard Diels-Alder reaction unfavorable without significant disruption of the aromatic system.

A search of the scientific literature reveals no published studies on the involvement of this compound in either radical or cycloaddition reaction pathways. This area of its reactivity remains unexplored.

Data Tables

As specific experimental data for the reactivity of this compound is limited, the following table outlines the potential reactivity sites based on established chemical principles.

| Reaction Type | Potential Reactive Site(s) | Expected Leaving Group / Transformation | Rationale | Literature Status |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C6, C6' | F⁻ | Fluorine is a better leaving group than bromine in SNAr. The ring is activated by four electron-withdrawing groups. | Plausible, but no specific examples found. |

| Metal-Catalyzed Cross-Coupling | C2, C2' | Br⁻ | C-Br bonds are standard coupling partners in reactions like Suzuki, Heck, etc. | Plausible, but no specific examples found. |

| Reductive Dehalogenation | C2, C2' | Br replaced by H | C-Br bonds are weaker and more readily reduced than C-F bonds. | Plausible, but no specific examples found. |

| Electrophilic Aromatic Substitution | C3, C3', C4, C4', C5, C5' | H replaced by Electrophile | Aromatic rings are highly deactivated by four halogens, making this reaction type unlikely. | Not reported; considered not relevant. |

Stereochemical Investigations of 2,2 Dibromo 6,6 Difluoro 1,1 Biphenyl and Its Derivatives

Atropisomerism and Axial Chirality in Substituted Biphenyl (B1667301) Systems

Atropisomerism is a unique form of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, isolable rotational isomers, or rotamers. researchgate.net In substituted biphenyls, the C1-C1' single bond acts as the rotational axis. When bulky substituents occupy the ortho positions (2, 2', 6, and 6'), they can sterically clash, creating a significant energy barrier to rotation. pharmaguideline.com If this barrier is high enough to allow for the isolation of the individual enantiomeric conformers at a given temperature, the molecule is said to exhibit atropisomerism. researchgate.net

For a biphenyl to be chiral, it must not possess a plane of symmetry. This is achieved when the substitution pattern on the two rings is asymmetric. In the case of 2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl, the presence of two different halogen atoms at all four ortho positions ensures the absence of a plane of symmetry in non-planar conformations, thus rendering the molecule chiral. The chirality is not centered on an atom but is a property of the molecule as a whole, oriented along the axis of the biphenyl linkage, a feature known as axial chirality. pharmaguideline.com

The stability of atropisomers is a critical factor, and a commonly accepted threshold for their isolability at room temperature is a rotational energy barrier of approximately 93.5 kJ/mol (22.3 kcal/mol), which corresponds to a half-life of over 1000 seconds. pharmaguideline.com The magnitude of this barrier is directly related to the size and nature of the ortho substituents.

Conformational Analysis and Torsional Barriers of this compound

The conformational landscape of this compound is defined by the torsional or dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the ortho-substituents, a planar conformation is highly energetically unfavorable. The molecule adopts a twisted conformation to minimize these repulsive interactions.

Enantioseparation and Resolution Methodologies for Atropisomeric Forms

The separation of the enantiomers of this compound is a critical step for studying their individual properties and for their potential application in areas such as asymmetric catalysis. Several methodologies can be employed for the resolution of atropisomeric forms.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including atropisomeric biaryls. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for optimizing the separation. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. sigmaaldrich.com SFC often uses supercritical carbon dioxide as the main mobile phase component, which can lead to faster separations and reduced solvent consumption. sigmaaldrich.com Like chiral HPLC, chiral SFC employs CSPs to achieve enantiomeric resolution and has been successfully applied to the separation of various chiral biphenyls.

Diastereomeric Salt Formation and Crystallization

A classical method for resolving racemic mixtures is through the formation of diastereomeric salts. rsc.org This technique is applicable if the target molecule contains an acidic or basic functional group. For derivatives of this compound bearing, for example, a carboxylic acid or an amine moiety, reaction with a chiral resolving agent (a chiral base or acid, respectively) would yield a mixture of diastereomeric salts. rsc.org These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Asymmetric Synthesis of Chiral Derivatives of this compound

Instead of resolving a racemic mixture, asymmetric synthesis aims to directly produce an enantiomerically enriched or pure form of a chiral compound. For biaryl atropisomers, several strategies have been developed. One prominent method is the catalytic asymmetric cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a chiral ligand on the metal catalyst directs the formation of one atropisomer over the other. nih.govbldpharm.com

Another approach involves the use of a chiral auxiliary. A chiral group can be temporarily attached to the biphenyl precursor, directing the stereoselective formation of the biaryl axis. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, is another powerful strategy that has been applied to the synthesis of axially chiral biaryls. nih.gov While specific examples for the asymmetric synthesis of this compound are not documented, these general principles are applicable to its derivatives. For instance, the asymmetric synthesis of a related compound, 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, has been achieved through a copper-catalyzed enantioselective ring-opening of a cyclic diaryliodonium salt. researchgate.net

Chiroptical Properties and Their Characterization (e.g., Circular Dichroism Spectroscopy)

Chiroptical properties are the differential response of a chiral substance to left and right circularly polarized light. These properties are instrumental in characterizing the absolute configuration and conformational behavior of atropisomers.

Circular Dichroism (CD) spectroscopy is a key technique for studying chiral molecules. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An optically active molecule will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects). Enantiomers will show mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum of an atropisomeric biphenyl are directly related to its axial chirality and can be used to assign the absolute configuration (Ra or Sa) by comparing experimental spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT).

While the specific CD spectrum for this compound is not available in the public domain, studies on other axially chiral biphenyls have demonstrated the utility of CD spectroscopy in elucidating their stereochemistry. The shape and intensity of the CD signals are sensitive to the dihedral angle and the nature of the substituents on the biphenyl core.

Applications of Chiral Derivatives of this compound in Asymmetric Catalysis

The unique structural and electronic properties of the this compound scaffold, characterized by the presence of both bromine and fluorine substituents, make it an intriguing platform for the development of novel chiral ligands. These substituents can influence the steric and electronic environment of the catalytic pocket, thereby impacting the activity and enantioselectivity of the resulting catalysts.

Design and Synthesis of Chiral Ligands (e.g., Phosphines, N-Heterocyclic Carbenes)

The functionalization of the this compound core has led to the synthesis of highly effective chiral phosphine (B1218219) ligands. A notable example is DIFLUORPHOS, a C2-symmetric biaryl diphosphine. The synthesis of such atropisomeric biaryl diphosphines often involves a multi-step sequence that includes the phosphorylation of a functionalized biphenyl precursor. For instance, the synthesis of DIFLUORPHOS involves the phosphorylation of 5-bromo-2,2-difluoro-1,3-benzodioxole, which is then subjected to an Ullmann coupling to construct the biaryl backbone. nih.gov The resolution of the resulting racemic mixture provides the enantiomerically pure (R)- and (S)-DIFLUORPHOS. nih.govresearchgate.net

Asymmetric Induction in Catalytic Organic Transformations

Chiral ligands derived from the 2,2'-difluoro-1,1'-biphenyl framework have demonstrated remarkable efficacy in inducing asymmetry in a variety of catalytic reactions, most notably in asymmetric hydrogenation.

Ruthenium and Iridium complexes of DIFLUORPHOS have emerged as powerful catalysts for the asymmetric hydrogenation of a range of prochiral substrates. For example, Ru-DIFLUORPHOS catalysts have been successfully employed in the hydrogenation of functionalized ketones, leading to the corresponding chiral alcohols with high enantioselectivity. nih.govresearchgate.net These catalysts have also shown excellent performance in the hydrogenation of enamides.

Furthermore, Iridium-DIFLUORPHOS complexes have proven to be highly effective for the asymmetric hydrogenation of N-heterocyclic compounds. This includes the reduction of quinolines and quinoxalines to their corresponding chiral tetrahydro derivatives, which are important structural motifs in many biologically active molecules. nih.gov

The following table summarizes the performance of DIFLUORPHOS-metal catalysts in selected asymmetric hydrogenation reactions.

Enantioselective Synthesis of Biologically Active Compounds via Derivatives of this compound

The high enantioselectivities achieved with catalysts derived from 2,2'-difluoro-1,1'-biphenyl have significant implications for the synthesis of biologically active compounds. The ability to produce enantiomerically pure building blocks is crucial in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different pharmacological effects.

While direct examples of the synthesis of specific commercial drugs using catalysts derived from this compound are not explicitly detailed in the reviewed literature, the successful asymmetric hydrogenation of key functional groups provides a clear pathway to such applications. For instance, the enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in the synthesis of many pharmaceutical agents. nih.gov The high efficiency and enantioselectivity of Ru-DIFLUORPHOS in the hydrogenation of various ketones underscore its potential in the large-scale production of chiral intermediates for the pharmaceutical industry. nih.govresearchgate.net

The synthesis of chiral amines through the hydrogenation of enamides and N-heterocycles using DIFLUORPHOS-based catalysts also opens avenues for the production of valuable precursors for antiviral and other therapeutic agents. nih.gov The development of these catalysts represents a significant step towards more efficient and selective methods for the synthesis of complex, biologically active molecules.

Computational and Theoretical Studies on 2,2 Dibromo 6,6 Difluoro 1,1 Biphenyl

Electronic Structure and Molecular Orbital Analysis of 2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl

The electronic properties of this compound are governed by the interplay between the biphenyl (B1667301) π-system and the strong inductive effects of its halogen substituents. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its stability and reactivity.

Computational methods like Density Functional Theory (DFT) are employed to calculate the energies and spatial distributions of these frontier orbitals. For this molecule, the HOMO is expected to be a π-type orbital distributed across the two phenyl rings, while the LUMO is anticipated to be a π*-antibonding orbital. The presence of highly electronegative fluorine and bromine atoms significantly lowers the energy levels of both HOMO and LUMO compared to unsubstituted biphenyl. This leads to a large HOMO-LUMO gap, suggesting high kinetic stability.

Analysis of the orbital coefficients reveals the contribution of individual atoms to these frontier orbitals. The calculated energies of the HOMO and LUMO are fundamental inputs for determining global reactivity parameters, which predict the molecule's behavior in chemical reactions.

Table 1: Representative Frontier Molecular Orbital (FMO) Data This table shows representative data for this compound as would be predicted by DFT calculations at the B3LYP/6-311+G level of theory.*

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 6.15 |

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

DFT calculations are the cornerstone for determining the most stable three-dimensional structure (ground state geometry) of this compound. Methods such as B3LYP combined with basis sets like 6-31G(d) are commonly used for geometry optimization. acs.orgresearchgate.net

Due to severe steric hindrance between the four ortho substituents (two bromine and two fluorine atoms), the molecule cannot adopt a planar conformation. cdc.gov The phenyl rings are forced to twist out of plane with respect to each other, resulting in a large dihedral angle around the central C1-C1' bond. This non-planar, twisted structure is a hallmark of ortho-substituted biphenyls and leads to axial chirality, making the molecule an atropisomer. libretexts.org DFT calculations can precisely predict this critical dihedral angle along with all bond lengths and other bond angles. The total electronic energy calculated for this optimized geometry provides a measure of the molecule's thermodynamic stability.

Table 2: Predicted Ground State Geometrical Parameters This table shows representative data for this compound as would be predicted by DFT (B3LYP/6-31G(d)) calculations.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-C1' | 1.495 |

| C2-Br | 1.890 |

| C6-F | 1.355 |

| Bond Angles (°) ** | |

| C2-C1-C6 | 118.5 |

| C1-C2-Br | 121.0 |

| C1-C6-F | 120.5 |

| Dihedral Angle (°) ** | |

| C2-C1-C1'-C2' | 85.0 |

Prediction of Reactivity and Reaction Pathways via Transition State Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and mapping its potential reaction pathways. This is primarily achieved through two approaches: the analysis of global reactivity descriptors and the modeling of transition states.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative estimate of the molecule's reactivity. rsc.org Parameters such as ionization potential, electron affinity, global hardness, and the electrophilicity index can be calculated to predict how the molecule will interact with other reagents.

Transition state (TS) modeling is essential for understanding reaction kinetics, particularly the process of atropisomerization—the interconversion between its enantiomeric forms. rsc.org This process involves rotation around the C1-C1' single bond, passing through a high-energy planar transition state where steric clash is maximized. By calculating the geometry and energy of this TS, chemists can predict the activation energy (rotational barrier) for racemization. comporgchem.comresearchgate.net A high calculated barrier would confirm that the enantiomers are configurationally stable and can be isolated.

Table 3: Predicted Global Reactivity Descriptors This table shows representative reactivity descriptors for this compound derived from FMO energies.

| Descriptor | Predicted Value (eV) |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.10 |

| Global Hardness (η) | 3.075 |

| Electronegativity (χ) | 4.175 |

| Electrophilicity Index (ω) | 2.83 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, providing a powerful means to verify experimentally synthesized structures.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a common application of DFT. libretexts.orglibretexts.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts. These calculations are often performed using methods that include solvent effects, such as the Polarizable Continuum Model (PCM), to better match experimental conditions. nih.gov For fluorinated compounds, predicting ¹⁹F chemical shifts is particularly valuable for structural elucidation. nih.gov

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. These calculations result from a frequency analysis performed on the optimized ground-state geometry. The predicted frequencies often show a systematic deviation from experimental values, which can be corrected using empirical scaling factors to yield highly accurate theoretical spectra. These spectra help in identifying characteristic functional group vibrations, such as C-Br and C-F stretching modes.

Table 4: Predicted NMR and IR Spectroscopic Data This table shows representative predicted spectroscopic data for this compound.

| Spectrum | Parameter | Predicted Value |

| ¹⁹F NMR | Chemical Shift (ppm) | -110 to -115 |

| ¹³C NMR | Aromatic Carbons (ppm) | 115 to 140 |

| ¹H NMR | Aromatic Protons (ppm) | 7.0 to 7.8 |

| IR | C-F Stretch (cm⁻¹) | ~1250 |

| IR | C-Br Stretch (cm⁻¹) | ~650 |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time at finite temperatures. mdpi.com For this compound, MD simulations are particularly useful for studying its conformational flexibility, especially the torsional motion around the C1-C1' bond. acs.orgnih.gov

In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. This allows for the exploration of the potential energy surface and the observation of conformational changes. Analysis of the MD trajectory can reveal the distribution of dihedral angles accessible to the molecule, the timescale of torsional fluctuations, and the influence of the solvent on its dynamic behavior. mdpi.com This provides a more realistic picture of the molecule's structure than a single static conformation.

Quantum Chemical Investigations of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Quantum chemical calculations are essential for characterizing the noncovalent interactions that govern how this compound interacts with itself and other molecules in the condensed phase.

Halogen Bonding: The bromine atoms in the molecule can participate in halogen bonding. This is a directional, attractive interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. rug.nlnih.gov The strength of this interaction increases with the polarizability of the halogen, making bromine a good halogen bond donor. mdpi.com Computational analysis can map the molecular electrostatic potential (MEP) surface to visualize the positive σ-hole on the bromine atoms and predict the geometry and energy of potential halogen-bonded complexes.

π-π Stacking: The electron-deficient nature of the aromatic rings, due to the presence of fluorine and bromine, influences its π-π stacking behavior. nih.gov Fluorinated aromatic rings often engage in favorable stacking interactions with electron-rich aromatic systems. rsc.org However, interactions between two identical, electron-poor rings can be complex. rsc.org Computational methods can quantify the energy of these stacking interactions, distinguishing between stabilizing dispersion forces and electrostatic repulsion, to predict how these molecules will arrange in a crystal lattice.

Advanced Applications of 2,2 Dibromo 6,6 Difluoro 1,1 Biphenyl As a Precursor in Materials Science

Polymer Synthesis and Functional Materials

The bifunctional nature of 2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl, possessing two reactive centers, makes it an ideal monomer for step-growth polymerization. The distinct reactivity of the C-Br and C-F bonds allows for selective chemical transformations, enabling the synthesis of a diverse range of polymers with tailored properties.

High-Performance Poly(aryl ether)s and Poly(aryl sulfide)s from SNAr Chemistry

The electron-withdrawing fluorine atoms at the 6 and 6' positions of the biphenyl (B1667301) unit activate the adjacent carbon atoms for nucleophilic aromatic substitution (SNAr) reactions. This characteristic is exploited in the synthesis of poly(aryl ether)s and poly(aryl sulfide)s. While direct polymerization of this compound with bisphenols or bisthiols via SNAr is not extensively documented in readily available literature, the principles of this chemistry are well-established for similar fluorinated aromatic compounds.

In a typical poly(aryl ether) synthesis, a di-fluorinated monomer reacts with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic solvent. The fluorine atoms act as leaving groups, displaced by the phenoxide nucleophiles to form ether linkages. Fluorinated poly(aryl ether)s (FPAEs) are known for their excellent thermal stability, with glass transition temperatures (Tg) often exceeding 178 °C and 5% weight loss temperatures (Td5) surpassing 514 °C. rsc.org The incorporation of fluorine also imparts desirable properties such as low dielectric constants and reduced water absorption, which are critical for applications in microelectronics and high-frequency communications. rsc.org

Similarly, poly(aryl sulfide)s can be synthesized by reacting a di-haloaromatic compound with a sulfur source. While traditional methods often involve the reaction of a dihalide with sodium sulfide, modern approaches utilize various bisthiol monomers or disulfide precursors. nih.govnih.gov The resulting polymers are known for their high thermal stability and chemical resistance.

Conducting Poly(phenylene)s and Related Conjugated Polymers from Cross-Coupling Reactions

The bromine atoms at the 2 and 2' positions of this compound serve as handles for various transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers like poly(phenylene)s. Reactions such as Suzuki-Miyaura, Kumada, and Stille couplings are instrumental in forming new carbon-carbon bonds. nih.govresearchgate.net

For instance, in a Suzuki-Miyaura polymerization, the dibromo monomer would be reacted with a diboronic acid or ester comonomer in the presence of a palladium catalyst and a base. This method is highly efficient for creating poly(phenylene) chains, which form the backbone of many conducting polymers. The properties of the resulting polymer, such as its conductivity, bandgap, and solubility, can be tuned by the choice of the comonomer. The synthesis of polyfluorinated biphenyls via Suzuki-Miyaura coupling has been demonstrated to be effective, even with electron-poor substrates. nih.gov

Kumada coupling, which utilizes a Grignard reagent, is another powerful tool for synthesizing poly(p-phenylene alkylene)s from dihaloaromatic compounds like dichlorobenzene and dibromoalkanes. researchgate.net This highlights the potential for using this compound in similar polymerizations to create novel polymer architectures.

Precursor for Thermally Stable and Chemically Resistant Polymeric Materials

The inherent strength of the carbon-fluorine and aryl-aryl bonds contributes significantly to the thermal and chemical stability of polymers derived from this compound. Poly(aryl ether)s and poly(phenylene)s are classes of polymers renowned for their high-temperature performance and resistance to harsh chemical environments. global-sci.orgresearchgate.net

For example, fluorinated poly(aryl ether ketone)s exhibit high thermal stability with 5% weight loss temperatures often exceeding 530°C. springerprofessional.de The introduction of bulky, rigid biphenyl units into the polymer backbone, as would be the case when using this compound as a monomer, typically enhances the thermal stability and mechanical properties of the resulting polymer. Furthermore, the presence of bromine atoms in the polymer backbone, as seen in polyimides derived from 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride (a related compound), can improve resistance to physical aging. mdpi.com

Organic Electronics and Optoelectronic Devices

The electronic properties of materials derived from this compound make it a promising candidate for use in organic electronics. The ability to introduce various functional groups through the bromine atoms allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing materials for specific electronic applications.

Development of Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The core structure of this compound can be functionalized to create precursors for materials used in OLEDs and OFETs. OLEDs require materials for hole injection, hole transport, emission, and electron transport layers, while OFETs are built around a semiconductor channel material. nih.govsigmaaldrich.comscribd.com

By replacing the bromine atoms with appropriate electron-donating or electron-accepting moieties through cross-coupling reactions, the biphenyl core can be transformed into a building block for these functional materials. For example, attaching amine-containing groups can lead to hole-transporting materials, while incorporating electron-deficient heterocycles can result in electron-transporting materials. rsc.org

Synthesis of Charge Transport and Emitter Materials

The synthesis of specific charge transport and emitter materials from this compound would involve multi-step synthetic sequences. For instance, to create a hole transport material, the dibromo precursor could undergo a double Buchwald-Hartwig amination or Suzuki coupling with amine-functionalized boronic acids.

For emitter materials, particularly for phosphorescent OLEDs (PHOLEDs), the biphenyl core could be functionalized with ligands capable of coordinating with a heavy metal atom like iridium. Dibenzothiophene-containing compounds, for example, are known to have high triplet energies, making them suitable as host materials in blue or green PHOLEDs. google.com While not directly synthesized from the subject compound, this illustrates a potential pathway for its derivatives.

The development of n-type (electron-transporting) materials for OFETs often involves creating π-conjugated systems with low-lying LUMO levels. nih.gov The electron-withdrawing nature of the fluorine atoms in this compound already contributes to lowering the energy levels of the molecular orbitals. Further functionalization with strongly electron-accepting groups could lead to high-performance n-type semiconductors.

Host Materials in Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

In the realm of organic light-emitting diodes (OLEDs), the development of high-performance host materials is paramount for achieving efficient and stable devices. Host materials are responsible for facilitating charge transport and transferring energy to the emissive guest molecules. The design of these hosts often incorporates rigid, high-triplet-energy moieties to confine the excitons on the guest emitter.

While direct synthesis of host materials from this compound is not extensively documented in mainstream literature, its structure provides a foundational platform for creating molecules with desirable characteristics for both phosphorescent and TADF OLEDs. The biphenyl core offers thermal and morphological stability, while the fluorine substituents can enhance electron mobility and introduce favorable electronic properties. The bromine atoms serve as reactive handles for introducing various functional groups through cross-coupling reactions.

For instance, the synthesis of host materials often involves the coupling of electron-donating and electron-accepting units. A potential synthetic route could involve the conversion of the bromo groups on this compound into electron-donating groups like carbazole (B46965) or electron-withdrawing groups such as triazine moieties. This would result in a bipolar host material, capable of balanced charge transport, a critical factor for high-efficiency OLEDs. The design of TADF emitters, which rely on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), can also benefit from precursors like this compound. The strategic placement of donor and acceptor groups on the biphenyl scaffold can lead to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key strategy for minimizing ΔEST. epa.gov

A study on dual-emitting core TADF emitters demonstrated that a biphenyl-based structure, 3,3',5,5'-tetra(carbazol-9-yl)-[1,1'-biphenyl]-2,2',6,6'-tetracarbonitrile, exhibited enhanced light absorption and a high photoluminescence quantum yield. nih.gov This highlights the potential of functionalized biphenyls in advanced emitter design. While this specific molecule was not synthesized from this compound, the underlying principle of a functionalized biphenyl core is evident.

| Potential Host Material Moiety | Function | Relevant Research Finding |

| Carbazole | Hole-transporting, high triplet energy | Polymeric hosts composed of N-alkylcarbazole units have been synthesized for phosphorescent dyes. nih.gov |

| Triphenyltriazine | Electron-transporting | Soluble host materials with benzocarbazole and triphenyltriazine moieties have been developed for red PHOLEDs. nih.gov |

| Phosphine (B1218219) Oxide | High triplet energy, electron-transporting | 9-phenyl-9-phosphafluorene oxide derivatives have been explored as emitters. |

Liquid Crystalline Materials and Display Applications

Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. Their application in liquid crystal displays (LCDs) is ubiquitous. The molecular structure of a liquid crystal is crucial in determining its mesomorphic properties, such as the temperature range of the liquid crystalline phase and the type of phase (e.g., nematic, smectic). Biphenyl moieties are a common feature in the rigid core of many liquid crystalline molecules due to their linear shape and ability to induce anisotropy.

The compound this compound can serve as a starting point for the synthesis of novel liquid crystalline materials. The bromine atoms can be substituted with various alkyl or alkoxy chains, which act as flexible tails, influencing the melting point and the liquid crystalline range. The fluorine atoms can modify the electronic properties, leading to materials with desired dielectric anisotropy, a key parameter for display applications.

For example, a homologous series of azomethine/ester liquid crystals based on new biphenyl derivatives has been shown to exhibit purely nematic mesophases. mdpi.com Although not directly synthesized from this compound, this research demonstrates the utility of the biphenyl core in creating liquid crystalline materials. Furthermore, a patent describes the synthesis of 2,2'-difluoro-4-alkoxy-4'-hydroxydiphenyls and their derivatives for use in liquid crystal display devices, highlighting the importance of the difluoro-biphenyl structure. google.com

| Structural Feature | Influence on Liquid Crystal Properties | Example from Research |

| Biphenyl Core | Provides rigidity and anisotropy | New biphenyl azomethine liquid crystals exhibit wide nematogenic temperature ranges. mdpi.com |

| Alkyl/Alkoxy Chains | Affects melting point and mesophase range | The stability of the nematic phase can be tuned by the length of the terminal alkyl chains. mdpi.com |

| Fluorine Substituents | Modifies dielectric anisotropy and viscosity | Lateral difluoro substituents have been incorporated into liquid crystals to study their effect on mesomorphism. biointerfaceresearch.com |

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

MOFs and COFs are classes of porous crystalline materials constructed from metal ions or clusters linked by organic ligands (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). nih.govmdpi.com These materials have garnered significant interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures.

The properties of MOFs and COFs are largely determined by the geometry and functionality of the organic linkers used in their synthesis. The dibromo-difluoro-biphenyl structure of this compound makes it an attractive candidate for transformation into a linker for these porous materials. Through chemical modifications, the bromine atoms can be converted into coordinating groups, such as carboxylic acids or pyridyls, which are commonly used to bind to metal centers in MOFs.

For instance, a Suzuki coupling reaction could be employed to replace the bromine atoms with carboxylated phenyl groups, resulting in a dicarboxylic acid linker. The length and rigidity of this linker would directly influence the pore size and topology of the resulting MOF. Similarly, for COF synthesis, the bromine atoms could be converted to reactive groups like aldehydes or amines, which can then undergo condensation reactions to form the extended covalent network. The fluorine atoms would remain as part of the linker structure, potentially imparting specific properties to the pores, such as increased hydrophobicity or specific interactions with guest molecules.

Post-synthetic modification (PSM) is a powerful technique for introducing functionality into pre-existing MOF and COF structures. illinois.eduescholarship.org This approach allows for the incorporation of chemical groups that might not be compatible with the initial solvothermal synthesis conditions.

A potential application of this compound in this context is as a functionalizing agent. If a MOF or COF is designed with linkers that have reactive sites amenable to coupling with the biphenyl compound, the dibromo-difluoro-biphenyl unit could be grafted onto the framework. More plausibly, derivatives of this biphenyl could be used. For example, if one of the bromine atoms is converted to a group that can react with the framework (e.g., an azide (B81097) for "click" chemistry), the other bromine and the fluorine atoms would be introduced as new functionalities within the pores. northwestern.edu This could be used to tune the adsorption properties of the material or to introduce catalytic sites.

| Application Area | Role of Biphenyl Precursor Derivative | Relevant Research Principle |

| MOF Synthesis | Forms the organic linker connecting metal nodes. | Bipyridyl derivatives are used as chelating ligands in the synthesis of manganese(II) MOFs. mdpi.com |

| COF Synthesis | Acts as a monomeric building block for the covalent framework. | Dioxin-linked COFs have been synthesized from tetrafluorophthalonitrile, demonstrating the use of fluorinated precursors. berkeley.edu |

| Post-Synthetic Modification | Introduces new functional groups into an existing framework. | Amine-functionalized linkers in MOFs can undergo various post-synthetic modifications. illinois.edu |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined structures. The design of molecules that can undergo predictable self-assembly is crucial for the development of new functional materials.

The this compound molecule, after suitable functionalization, can be a precursor to molecules that exhibit interesting self-assembly behavior. For example, the introduction of amide groups at the 2,2',6,6' positions of a biphenyl core has been shown to lead to the formation of hydrogen-bonded 2D networks. semanticscholar.org By replacing the bromine atoms of this compound with amide-containing side chains, it may be possible to create new self-assembling systems where the fluorine atoms influence the packing and electronic properties of the resulting supramolecular structure.

Furthermore, the introduction of amphiphilic character by attaching hydrophilic and hydrophobic groups to the biphenyl scaffold could lead to self-assembly in aqueous environments, forming structures like micelles, vesicles, or nanofibers. Aromatic amphiphiles based on cruciform aromatic segments have been reported to self-assemble into 2D sheet structures in aqueous environments. rsc.org This demonstrates the potential of designing self-assembling systems based on functionalized aromatic cores.

| Self-Assembling System | Driving Force | Potential Influence of Biphenyl Derivative |

| Hydrogen-Bonded Networks | Hydrogen bonding between amide groups | Functionalization with amide groups can lead to predictable 2D structures. semanticscholar.org |

| Amphiphilic Assemblies | Hydrophobic and hydrophilic interactions | Attaching appropriate side chains can induce self-assembly into various nanostructures in solution. |

| π-π Stacked Aggregates | Aromatic-aromatic interactions | The biphenyl core can promote stacking, leading to the formation of ordered aggregates. nih.gov |

Analytical Methodologies for the In Depth Study of 2,2 Dibromo 6,6 Difluoro 1,1 Biphenyl and Its Transformations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure and dynamics of 2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl. A combination of multi-dimensional techniques, fluorine-specific analysis, and dynamic studies is required for a complete understanding.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Elucidation of Derivatives

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, the unambiguous assignment of signals and the confirmation of derivative structures necessitate two-dimensional (2D) NMR experiments. These techniques are particularly crucial when this compound undergoes transformations, such as cross-coupling reactions, where one or more halogen atoms are replaced.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For a derivative of the target compound, COSY would be used to confirm the connectivity of protons within the aromatic rings and any newly introduced substituents.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached carbon atoms (¹JCH). libretexts.org This is fundamental for assigning the carbon skeleton by linking the well-resolved proton spectrum to the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity by detecting correlations between protons and carbons over two to three bonds (²JCH and ³JCH). libretexts.orgyoutube.com This technique is instrumental in connecting different structural fragments of a molecule, for instance, linking a new substituent to the biphenyl (B1667301) core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. For atropisomeric molecules like substituted biphenyls, NOESY can help to determine the relative orientation of the two phenyl rings and the spatial arrangement of substituents.

To illustrate the application of these techniques, consider a hypothetical derivative, 2-Bromo-6,6'-difluoro-2'-(phenyl)-1,1'-biphenyl , formed via a Suzuki coupling reaction. A combination of 2D NMR experiments would be essential to confirm its structure.

| Technique | Purpose | Example Correlation in 2-Bromo-6,6'-difluoro-2'-(phenyl)-1,1'-biphenyl |

|---|---|---|

| COSY | Identifies ¹H-¹H couplings | Cross-peak between H-3 and H-4 on the same phenyl ring. |

| HSQC/HMQC | Correlates ¹H with directly bonded ¹³C | Cross-peak between the proton signal of H-5' and the carbon signal of C-5'. |

| HMBC | Identifies long-range ¹H-¹³C couplings (2-3 bonds) | Cross-peak between protons on the new phenyl group and the C-2' of the biphenyl core, confirming the point of attachment. |

| NOESY | Identifies through-space ¹H-¹H proximity | Cross-peak between H-5 and a proton on the adjacent phenyl ring, providing information on the torsional angle. |

Fluorine-19 NMR for Detailed Analysis of Fluorine Environments

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. Its chemical shift is extremely sensitive to the local electronic environment, spanning a much wider range than proton NMR, which minimizes signal overlap. alfa-chemistry.comucsb.edu

For this compound, the fluorine atoms at the C-6 and C-6' positions are in a sterically hindered environment, ortho to both the bulky bromine atom and the other phenyl ring. This unique environment is expected to result in a distinct chemical shift. For comparison, the ¹⁹F chemical shift for 1,2-difluorobenzene is approximately -138.5 ppm. spectrabase.com The presence of the ortho-bromine and the biphenyl structure in the target compound would likely shift this value. Quantum chemical methods can be employed to predict these chemical shifts with reasonable accuracy. nih.gov

The ¹⁹F NMR spectrum would also provide crucial coupling information. The fluorine nuclei will couple to the aromatic protons on the same ring, primarily the proton at C-5 (ortho, ³JHF) and C-4 (meta, ⁴JHF), resulting in a complex multiplet. Analysis of these coupling constants provides further structural confirmation.

| Parameter | Information Provided | Expected Observation for this compound |

|---|---|---|

| Chemical Shift (δ) | Electronic environment of the fluorine nucleus. | A single resonance, as the two fluorine atoms are chemically equivalent. The shift will be influenced by the ortho-bromo and phenyl substituents. |

| Coupling Constant (J) | Connectivity to neighboring protons. | Coupling to aromatic protons, primarily ³J(F6-H5) and ⁴J(F6-H4). |

| Integration | Relative number of fluorine atoms. | Corresponds to two fluorine atoms. |

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The substitution pattern of this compound, with bulky substituents at all four ortho positions (2, 2', 6, and 6'), leads to hindered rotation around the C1-C1' single bond. This phenomenon, known as atropisomerism, can result in stable or slowly interconverting rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is the primary technique used to quantify the energy barrier to this rotation. researchgate.netresearchgate.netnih.gov

At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for protons or carbons that are chemically non-equivalent in the fixed conformations. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single averaged signal. By analyzing the spectra at different temperatures, particularly the coalescence temperature and line shape, the free energy of activation (ΔG‡) for the rotational process can be calculated. Rotational barriers for substituted biphenyls can range from under 10 to over 35 kcal/mol. researchgate.net Given the tetrasubstitution at the ortho positions, this compound is expected to have a significant barrier to rotation.

| Compound | Ortho Substituents | Rotational Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~19 |

| 2,2'-Diiodobiphenyl | -I, -I | 21.1 |

| 2,2',6,6'-Tetramethylbiphenyl | -CH₃, -CH₃, -CH₃, -CH₃ | >23 |

| This compound | -Br, -F, -Br, -F | Expected to be high due to four ortho substituents. |

*Note: Values are approximate and sourced from general literature on biphenyl rotational barriers. researchgate.netresearchgate.net

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying its transformation products.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov For this compound (C₁₂H₆Br₂F₂), HRMS can confirm this exact composition, distinguishing it from any other combination of atoms with the same nominal mass.